

Application Notes and Protocols for 3-Amino-5-(methoxycarbonyl)benzoic acid

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Compound of Interest

3-Amino-5(methoxycarbonyl)benzoic acid

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These application notes provide a comprehensive guide for the synthesis, purification, characterization, and potential applications of **3-Amino-5-(methoxycarbonyl)benzoic acid**. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold or linker in the synthesis of novel chemical entities.

Compound Information

Value
28179-47-7
C ₉ H ₉ NO ₄
195.17 g/mol
Solid
440.4°C at 760 mmHg
Typically ≥98%
4°C, protect from light

Synthesis Protocols



Two primary routes are proposed for the synthesis of **3-Amino-5-(methoxycarbonyl)benzoic** acid:

Route A: Selective Reduction and Esterification of 3,5-Dinitrobenzoic acid

This route involves the selective reduction of one nitro group of 3,5-dinitrobenzoic acid, followed by esterification of the carboxylic acid.



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Caption: Synthesis of **3-Amino-5-(methoxycarbonyl)benzoic acid** via selective reduction and esterification.

Route B: Esterification of 3-Aminobenzoic acid followed by a directed functionalization (Hypothetical)

A more direct approach involves the esterification of 3-aminobenzoic acid. However, achieving regioselectivity for further functionalization at the 5-position would require specific directing groups. A more straightforward approach is the esterification of commercially available 3-amino-5-substituted benzoic acids where the substituent can be converted to a carboxylic acid.

A plausible and more direct synthesis involves the Fischer esterification of 3-aminobenzoic acid.[1]



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Caption: Synthesis of **3-Amino-5-(methoxycarbonyl)benzoic acid** via esterification of **3-aminobenzoic acid**.



Detailed Experimental Protocol (Route A)

Step 1: Selective Reduction of 3,5-Dinitrobenzoic acid to 3-Amino-5-nitrobenzoic acid

This procedure is adapted from the general principles of selective nitro group reduction.[2]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrobenzoic acid (1 eq.) in an appropriate solvent such as ethanol or aqueous ammonia.
- Reagent Addition: Prepare a solution of a reducing agent like sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄HS) (typically 1.1-1.5 eq.) in water. Add this solution dropwise to the stirred solution of 3,5-dinitrobenzoic acid.
- Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-amino-5-nitrobenzoic acid.

Step 2: Esterification to Methyl 3-amino-5-nitrobenzoate

This is a standard Fischer esterification procedure.

- Reaction Setup: Suspend 3-amino-5-nitrobenzoic acid (1 eq.) in anhydrous methanol.
- Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the suspension.
- Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
- Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

Step 3: Reduction to 3-Amino-5-(methoxycarbonyl)benzoic acid



This step involves the reduction of the remaining nitro group.

- Reaction Setup: Dissolve methyl 3-amino-5-nitrobenzoate (1 eq.) in a suitable solvent like methanol or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
- Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).
- Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield the final product, 3-Amino-5-(methoxycarbonyl)benzoic acid.

Purification and Quality Control

Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of **3-Amino-5-(methoxycarbonyl)benzoic acid** should be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol for Purity Analysis

This protocol is based on general methods for analyzing aminobenzoic acid isomers.[3][4]

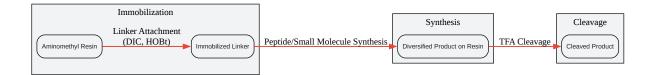
HPLC Parameters	
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient	20% B to 80% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μL
Column Temperature	25°C



Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Application Notes: Use in Solid-Phase Synthesis

3-Amino-5-(methoxycarbonyl)benzoic acid is a trifunctional molecule that can be utilized as a versatile linker in solid-phase organic synthesis (SPOS). The amino, carboxylic acid, and methyl ester functionalities offer orthogonal handles for immobilization and further diversification.



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Caption: Workflow for using **3-Amino-5-(methoxycarbonyl)benzoic acid** as a linker in solid-phase synthesis.

Protocol for Immobilization on Aminomethyl Resin

This protocol describes the attachment of **3-Amino-5-(methoxycarbonyl)benzoic acid** to an aminomethyl polystyrene resin via its carboxylic acid group.

Materials:

- Aminomethyl polystyrene resin (100-200 mesh)
- 3-Amino-5-(methoxycarbonyl)benzoic acid
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)



- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the aminomethyl polystyrene resin in DCM for 1 hour in a solid-phase synthesis vessel.
- Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).
- Activation: In a separate flask, dissolve 3-Amino-5-(methoxycarbonyl)benzoic acid (3 eq.),
 HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 15 minutes.
- Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
- Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
- Drying: Dry the resin under vacuum.

The free amino group of the immobilized linker can then be used as a starting point for peptide synthesis or the attachment of other molecules. The methyl ester provides a further point for diversification, for example, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation. The final product can be cleaved from the resin using standard trifluoroacetic acid (TFA) cleavage cocktails.[5]

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